N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Description
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a complex organic compound with the molecular formula C18H23N3O2S This compound is known for its unique structural features, which include a quinazoline core, a sulfonyl group, and a dimethylamino substituent
Properties
IUPAC Name |
N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-13-8-10-14(11-9-13)12-24(22,23)18-19-16-7-5-4-6-15(16)17(20-18)21(2)3/h8-11H,4-7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJSQJOLDNRNNAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NC3=C(CCCC3)C(=N2)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201322241 | |
| Record name | N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818868 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
672951-65-4 | |
| Record name | N,N-dimethyl-2-[(4-methylphenyl)methylsulfonyl]-5,6,7,8-tetrahydroquinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201322241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine typically involves multiple steps. One common synthetic route starts with the preparation of the quinazoline core, followed by the introduction of the sulfonyl group and the dimethylamino substituent. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine serves as a versatile building block in organic synthesis. It is utilized:
- As a reagent in various organic reactions.
- For the development of new synthetic methodologies.
Biology
Research has indicated that this compound exhibits potential biological activity:
- Enzyme Interactions: Studies suggest it may interact with specific enzymes and receptors, influencing their activity. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase, which is crucial in neuropharmacology .
Case Study:
A study investigating similar quinazoline derivatives demonstrated significant acetylcholinesterase inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
Medicine
The compound is under investigation for its therapeutic potential:
- Anticancer Activity: Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms.
Case Study:
Research into quinazoline-based compounds has shown promising results in targeting specific cancer pathways, highlighting their potential as anticancer agents .
Data Tables
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for organic synthesis | Development of new synthetic routes |
| Biology | Enzyme interactions | Insights into neuropharmacological applications |
| Medicine | Anticancer properties | Potential new treatments for cancer |
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and sulfonyl-containing molecules. Examples include:
- N,N-dimethyl-2-[(4-chlorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
- N,N-dimethyl-2-[(4-fluorobenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine
Uniqueness
What sets N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine apart is its specific combination of functional groups, which confer unique chemical and biological properties
Biological Activity
N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structural characteristics, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 253.35 g/mol. Its structure features a sulfonamide group, which is known to enhance biological activity by improving solubility and bioavailability.
Crystal Structure
The crystal structure of this compound has been characterized by X-ray diffraction studies. It exhibits a disordered arrangement with two equally populated conformations of the amine fragment. The intermolecular interactions observed suggest a one-dimensional supramolecular structure facilitated by weak C—H⋯O interactions .
Cytotoxicity and Antitumor Effects
Preliminary studies on structurally related compounds indicate potential cytotoxic effects against various cancer cell lines. For example, compounds containing similar quinazoline frameworks have been reported to exhibit selective cytotoxicity towards cancer cells while sparing normal cells . Further investigation into the specific cytotoxic mechanisms of this compound is warranted.
Enzyme Inhibition
Compounds with sulfonamide groups are often evaluated for their ability to inhibit specific enzymes involved in bacterial metabolism or cancer progression. The inhibition of carbonic anhydrases and other enzymes could be a mechanism through which this compound exerts its biological effects .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of appropriate sulfonamide precursors with amines under controlled conditions. Characterization techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N,N-dimethyl-2-[(4-methylbenzyl)sulfonyl]-5,6,7,8-tetrahydro-4-quinazolinamine?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
- Sulfonylation : Reacting a quinazolinamine precursor (e.g., 2-amino-5,6,7,8-tetrahydroquinazoline) with 4-methylbenzylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane .
- N,N-Dimethylation : Using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
Q. How can researchers determine the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Use the shake-flask method with buffers (pH 1–7.4) and organic solvents (DMSO, ethanol). Quantify via UV-Vis spectroscopy or HPLC .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and analyze using LC-MS to identify degradation products .
Advanced Research Questions
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the quinazoline core and sulfonyl group?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., electron-withdrawing groups on the benzyl ring or heterocyclic replacements for the tetrahydroquinazoline core) .
- Sulfonyl Group Optimization : Replace the 4-methylbenzylsulfonyl group with bioisosteres (e.g., sulfonamides, sulfonic acids) to assess impact on target binding .
- Assays : Use enzymatic inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .
Q. How can contradictory bioactivity data across different studies be resolved?
- Methodological Answer :
- Source Analysis : Verify compound purity (>95% via HPLC) and confirm stereochemistry (X-ray crystallography or NOESY NMR) .
- Assay Standardization : Replicate studies using identical cell lines (e.g., HEK293 or HepG2), incubation times, and positive controls (e.g., staurosporine for kinase assays) .
- Data Normalization : Express activity as % inhibition relative to vehicle and positive controls to minimize inter-lab variability .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Methodological Answer :
- ADME Profiling : Use Sprague-Dawley rats for bioavailability studies (oral/IP administration) with LC-MS/MS plasma analysis .
- Toxicity Screening : Acute toxicity in zebrafish embryos (LC₅₀ determination) or 28-day repeated-dose studies in mice (AST/ALT levels, histopathology) .
Q. How can molecular docking and dynamics simulations guide target identification?
- Methodological Answer :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR2) or sulfotransferases based on structural homology to known quinazoline-binding proteins .
- Simulation Protocols : Use AutoDock Vina for docking (flexible ligand/rigid receptor) and GROMACS for 100-ns MD simulations (AMBER force field) to assess binding stability .
- Validation : Correlate computational binding scores (ΔG) with IC₅₀ values from enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
